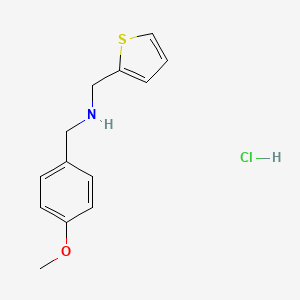
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one, also known as FLB-457, is a novel benzodiazepine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is a GABA-A receptor modulator that has been shown to have anxiolytic, antipsychotic, and cognitive-enhancing effects.
Mécanisme D'action
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is a GABA-A receptor modulator that acts as a positive allosteric modulator of the receptor. It enhances the binding of GABA to the receptor, thereby increasing the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and psychotic symptoms, as well as an enhancement of cognitive function.
Biochemical and Physiological Effects
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, as well as reduce psychotic symptoms in animal models of schizophrenia. 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has also been shown to enhance cognitive function in animal models of cognitive impairment. In addition, 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is that it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it a suitable candidate for further preclinical and clinical development. However, one limitation of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is that it has not yet been extensively studied in humans, and its safety profile in humans is not well-established.
Orientations Futures
There are a number of future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one. One area of future research could be to further investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders, schizophrenia, and cognitive impairment. Another area of future research could be to investigate the underlying mechanisms of its effects on neuronal activity and cognitive function. Additionally, further research could be conducted to establish its safety profile in humans and to investigate its potential for drug interactions.
Méthodes De Synthèse
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzylamine with 3-methoxybenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with isopropyl chloroformate to form the isopropyl carbamate. Finally, the carbamate is reacted with 1,4-diazepan-5-one to form 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one.
Applications De Recherche Scientifique
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic effects in animal models of anxiety, as well as antipsychotic effects in animal models of schizophrenia. 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has also been shown to enhance cognitive function in animal models of cognitive impairment.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c1-17(2)22-16-25(14-19-5-4-6-21(13-19)28-3)12-11-23(27)26(22)15-18-7-9-20(24)10-8-18/h4-10,13,17,22H,11-12,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVDCPSDYJVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5303883.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)


![(3R*,4R*)-4-(hydroxymethyl)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5303921.png)

![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)
![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
![7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303981.png)